molecular formula C21H18N4O3 B11062671 6-(4-methoxyphenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione CAS No. 889952-09-4

6-(4-methoxyphenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione

Cat. No.: B11062671
CAS No.: 889952-09-4
M. Wt: 374.4 g/mol
InChI Key: AVHQWKZNSTZFLK-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[87002,7012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the core tetracyclic structure through a series of cyclization reactions. Key steps include:

    Formation of the Core Structure: Initial cyclization reactions to form the tetracyclic backbone.

    Functional Group Modifications: Introduction of the methoxyphenyl and methyl groups through electrophilic aromatic substitution and alkylation reactions.

    Final Cyclization and Oxidation: Closing the remaining rings and introducing the dione functionalities through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the dione functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its tetracyclic structure makes it an interesting subject for theoretical and computational chemistry studies.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methoxyphenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione: Lacks the methyl group, which may affect its reactivity and biological activity.

    9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione: Lacks the methoxyphenyl group, potentially altering its chemical properties.

Uniqueness

The presence of both the methoxyphenyl and methyl groups in 6-(4-methoxyphenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione makes it unique compared to its analogs. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further research.

Properties

CAS No.

889952-09-4

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione

InChI

InChI=1S/C21H18N4O3/c1-24-20(27)18-14(12-7-9-13(28-2)10-8-12)11-17(26)23-19(18)25-16-6-4-3-5-15(16)22-21(24)25/h3-10,14H,11H2,1-2H3,(H,23,26)

InChI Key

AVHQWKZNSTZFLK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC(=O)CC2C3=CC=C(C=C3)OC)N4C1=NC5=CC=CC=C54

Origin of Product

United States

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